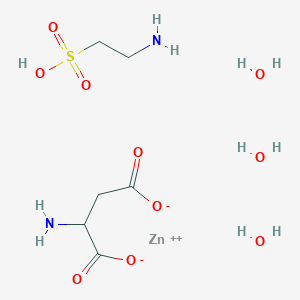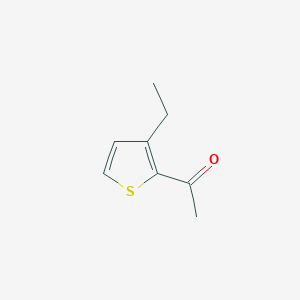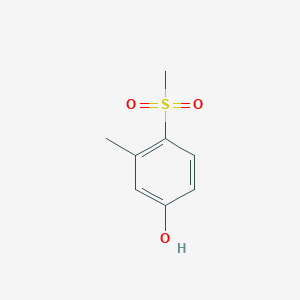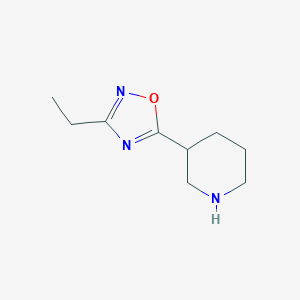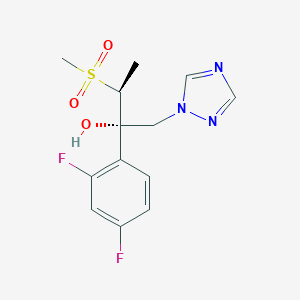
(2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol, also known as fluconazole, is a triazole antifungal medication that is used to treat various fungal infections. It is a white crystalline powder that is soluble in water and has a molecular weight of 306.3 g/mol. Fluconazole is a member of the azole family of antifungal drugs and is widely used in clinical practice due to its broad-spectrum activity against a range of fungal pathogens.
Mechanism Of Action
The mechanism of action of (2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol involves inhibition of the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase, which is involved in the synthesis of ergosterol. By inhibiting this enzyme, (2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol disrupts the fungal cell membrane and leads to cell death.
Biochemical And Physiological Effects
Fluconazole has been shown to have minimal toxicity and is generally well-tolerated in patients. However, it can interact with other medications and may cause liver toxicity in rare cases. It is also known to inhibit the metabolism of certain drugs, leading to potential drug interactions.
Advantages And Limitations For Lab Experiments
Fluconazole is widely used in laboratory experiments due to its broad-spectrum activity against a range of fungal pathogens. It is relatively easy to obtain and is available in both powder and solution form. However, it can be expensive and may not be suitable for all experiments due to its potential interactions with other drugs and its limited activity against some fungal pathogens.
Future Directions
Future research on (2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol may focus on improving its efficacy against drug-resistant fungal pathogens, developing new formulations for improved drug delivery, and exploring its potential use in combination therapy with other antifungal drugs. Additionally, further studies may be needed to better understand the mechanisms of drug interactions and potential toxicity in certain patient populations.
Synthesis Methods
The synthesis of (2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol involves a multi-step process that begins with the reaction of 2,4-difluorobenzyl bromide with 3-methylsulfonylpropene in the presence of a base to yield 2,4-difluorophenyl-3-methylsulfonylpropene. This intermediate is then reacted with 1,2,4-triazole in the presence of a Lewis acid catalyst to yield (2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol. The final product is purified by recrystallization and characterized by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
Fluconazole has been extensively studied for its antifungal activity against various fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. It has been shown to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. Fluconazole has also been studied for its potential use in combination therapy with other antifungal drugs to improve treatment outcomes and reduce the development of drug resistance.
properties
CAS RN |
134779-41-2 |
|---|---|
Product Name |
(2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
Molecular Formula |
C13H15F2N3O3S |
Molecular Weight |
331.34 g/mol |
IUPAC Name |
(2S,3S)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C13H15F2N3O3S/c1-9(22(2,20)21)13(19,6-18-8-16-7-17-18)11-4-3-10(14)5-12(11)15/h3-5,7-9,19H,6H2,1-2H3/t9-,13-/m0/s1 |
InChI Key |
HFGZFHCWKKQGIS-ZANVPECISA-N |
Isomeric SMILES |
C[C@@H]([C@@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |
SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |
Other CAS RN |
134779-41-2 |
synonyms |
genaconazole Sch 39304 Sch 42426 Sch 42427 Sch-39304 Sch-42426 Sch-42427 SM 8668 SM-8668 threo-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



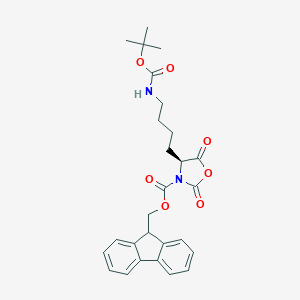
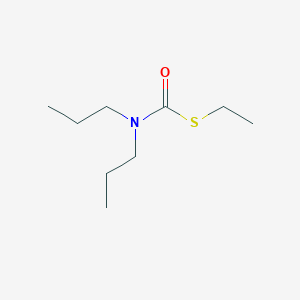
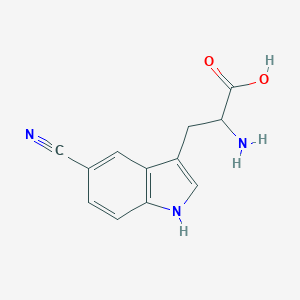
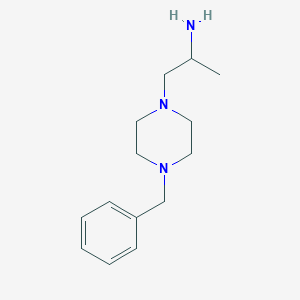
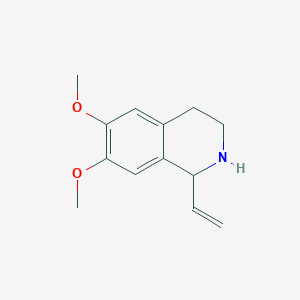
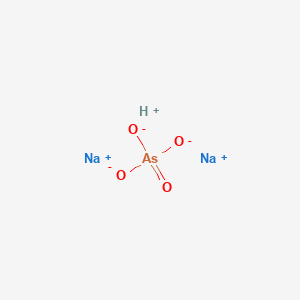
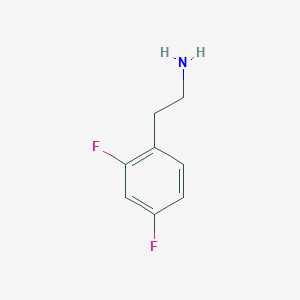
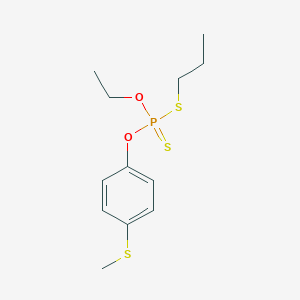
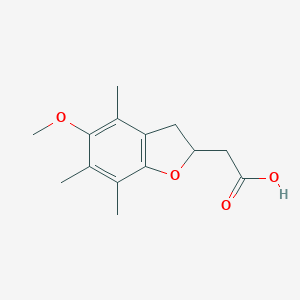
![2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone](/img/structure/B166736.png)
